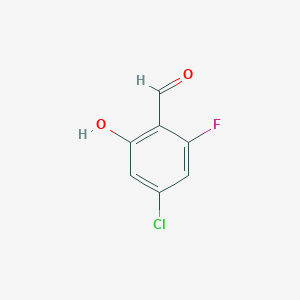4-Chloro-2-fluoro-6-hydroxybenzaldehyde
CAS No.: 1401251-45-3
Cat. No.: VC7946788
Molecular Formula: C7H4ClFO2
Molecular Weight: 174.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1401251-45-3 |
|---|---|
| Molecular Formula | C7H4ClFO2 |
| Molecular Weight | 174.55 g/mol |
| IUPAC Name | 4-chloro-2-fluoro-6-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4ClFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |
| Standard InChI Key | ASVCJJBUVVXBFN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)C=O)F)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1O)C=O)F)Cl |
Introduction
4-Chloro-2-fluoro-6-hydroxybenzaldehyde is a complex organic compound with a molecular formula of C₇H₄ClFO₂ and a molar mass of 174.56 g/mol . It belongs to the benzaldehyde family, which is known for its aromatic aldehyde functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique combination of halogen and hydroxyl substituents.
Synthesis and Applications
The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. These reactions may include halogenation, hydroxylation, and formylation steps. The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Safety and Handling
Handling 4-Chloro-2-fluoro-6-hydroxybenzaldehyde requires caution due to its potential toxicity and reactivity. It is classified with hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation), similar to other aldehydes . Proper storage and handling procedures are necessary to minimize risks.
Suppliers and Availability
This compound is available from specialized chemical suppliers, often for research purposes. Suppliers like ChemBK and Chemspace provide detailed information on its availability and properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume